Cas no 2158267-87-7 (4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline)

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a heterocyclic compound featuring a brominated isoquinoline core with a difluoromethyl substituent and a 1-methyl-1H-pyrazol-4-yl moiety. This structure offers versatility in medicinal chemistry and materials science due to its electron-withdrawing and stabilizing properties. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, while the difluoromethyl group enhances metabolic stability and lipophilicity. The pyrazole ring contributes to binding interactions in biological targets, making it valuable in drug discovery. Its well-defined synthetic route and high purity make it suitable for research applications in pharmaceuticals, agrochemicals, and advanced materials development.
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline structure
2158267-87-7 structure
Product name:4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
CAS No:2158267-87-7
MF:C14H10BrF2N3
Molecular Weight:338.15010881424
CID:5058092
PubChem ID:132169420

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline 化学的及び物理的性質

名前と識別子

    • 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
    • BrC1=CN=CC2=CC(=C(C=C12)C(F)F)C=1C=NN(C=1)C
    • AKOS037651384
    • SCHEMBL19643965
    • D76444
    • Isoquinoline, 4-bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)-
    • GGOWKGWDVSXOHY-UHFFFAOYSA-N
    • 2158267-87-7
    • DB-380777
    • CS-0104736
    • 4-bromo-6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinoline
    • CS-16811
    • インチ: 1S/C14H10BrF2N3/c1-20-7-9(5-19-20)10-2-8-4-18-6-13(15)11(8)3-12(10)14(16)17/h2-7,14H,1H3
    • InChIKey: GGOWKGWDVSXOHY-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC2C=C(C3C=NN(C)C=3)C(C(F)F)=CC=21

計算された属性

  • 精确分子量: 337.00262g/mol
  • 同位素质量: 337.00262g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 344
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 30.7

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM331185-1g
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 95%+
1g
$7207 2021-08-18
ChemScence
CS-0104736-100mg
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 96.60%
100mg
$1410.0 2022-04-02
Chemenu
CM331185-100mg
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 95%+
100mg
$1538 2024-07-18
1PlusChem
1P01WZZD-250mg
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 97%
250mg
$2552.00 2023-12-19
Chemenu
CM331185-1g
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 95%+
1g
$5544 2024-07-18
Aaron
AR01X07P-100mg
4-Bromo-6-(Difluoromethyl)-7-(1-Methyl-1H-Pyrazol-4-Yl)Isoquinoline
2158267-87-7 96%
100mg
$1387.00 2025-02-12
Aaron
AR01X07P-250mg
4-Bromo-6-(Difluoromethyl)-7-(1-Methyl-1H-Pyrazol-4-Yl)Isoquinoline
2158267-87-7 96%
250mg
$2316.00 2025-02-12
ChemScence
CS-0104736-1g
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 96.60%
1g
$5148.0 2022-04-02
Chemenu
CM331185-100mg
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 95%+
100mg
$2333 2021-08-18
Chemenu
CM331185-250mg
4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
2158267-87-7 95%+
250mg
$3618 2021-08-18

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline 関連文献

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinolineに関する追加情報

Comprehensive Overview of 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS No. 2158267-87-7)

The compound 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS No. 2158267-87-7) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of a difluoromethyl group and a pyrazole ring, make it a valuable intermediate for the synthesis of novel bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anticancer agents.

One of the key reasons for the growing interest in 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is its role in addressing drug resistance, a major challenge in modern medicine. The incorporation of fluorine atoms, as seen in the difluoromethyl moiety, is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. This aligns with the current trend in precision medicine, where researchers are focusing on designing molecules with improved pharmacokinetic properties.

In addition to its pharmaceutical applications, this compound is also being explored in agrochemical research. The isoquinoline scaffold is known for its versatility, and modifications such as the introduction of a bromo substituent can lead to compounds with herbicidal or fungicidal activity. Given the increasing demand for sustainable crop protection solutions, 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline could play a pivotal role in the development of next-generation agrochemicals.

The synthesis of 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions, including cross-coupling and halogenation processes. These methods are widely discussed in academic literature and are of interest to chemists working on structure-activity relationship (SAR) studies. The compound’s CAS number 2158267-87-7 serves as a unique identifier, ensuring accurate referencing in scientific databases and regulatory documents.

From a commercial perspective, the demand for 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is driven by its potential in high-throughput screening (HTS) and fragment-based drug design. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing this compound to expand their libraries of small-molecule inhibitors. Its compatibility with combinatorial chemistry techniques further enhances its appeal in early-stage drug development.

Environmental and safety considerations are also critical when working with 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline. While it is not classified as a hazardous material, proper handling and disposal protocols must be followed to minimize any potential risks. Researchers are encouraged to consult Safety Data Sheets (SDS) and adhere to Good Laboratory Practices (GLP) when using this compound in experiments.

In summary, 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS No. 2158267-87-7) represents a promising building block in both pharmaceutical and agrochemical research. Its structural complexity and functional diversity make it a valuable tool for scientists aiming to tackle some of the most pressing challenges in healthcare and agriculture. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative research endeavors.

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